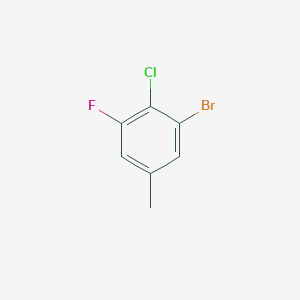

3-Bromo-4-chloro-5-fluorotoluene

Description

Contextual Significance of Polyhalogenated Aromatic Compounds in Advanced Organic Synthesis

Polyhalogenated aromatic compounds are pivotal building blocks in advanced organic synthesis. The carbon-halogen bond (C-X) is a versatile functional group that serves as a linchpin for a wide array of chemical transformations. chembuyersguide.com Aryl halides, including those with multiple halogen substituents, are frequently employed as precursors in the formation of new carbon-carbon and carbon-heteroatom bonds through powerful transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. chembuyersguide.com The presence of different halogens (e.g., bromine, chlorine, fluorine) on the same aromatic core allows for selective and sequential reactions, as the reactivity of C-X bonds towards metals often follows the order C-I > C-Br > C-Cl > C-F. This differential reactivity enables chemists to introduce various substituents at specific positions in a controlled manner.

These compounds are not only synthetic intermediates but are also integral components of numerous pharmaceuticals, agrochemicals, and functional materials. cymitquimica.com The introduction of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, polyhalogenated aromatics are used in the synthesis of thermostable polymers and materials for the electronics industry. fluorochem.co.ukbldpharm.com The ability to precisely install multiple halogens on an aromatic scaffold is thus a key strategy for fine-tuning molecular properties and accessing novel chemical space.

Research Rationale for Investigating 3-Bromo-4-chloro-5-fluorotoluene

The specific research interest in this compound stems from its identity as a highly functionalized, polysubstituted aromatic building block. cymitquimica.comcymitquimica.com While specific studies dedicated solely to this molecule are not abundant in public literature, its value is inferred from its commercial availability and its structural features, which make it a versatile scaffold for constructing more complex molecules. chembuyersguide.comaobchem.com The arrangement of three different halogen atoms—bromine, chlorine, and fluorine—along with a methyl group on a benzene (B151609) ring provides multiple, distinct reaction sites.

The rationale for its investigation and use in synthesis can be broken down as follows:

Orthogonal Reactivity: The bromine atom is the most likely site for initial cross-coupling reactions or for conversion into an organometallic reagent (e.g., a Grignard or organolithium reagent) due to the C-Br bond's lower bond dissociation energy compared to C-Cl and C-F bonds. wikipedia.orgresearchgate.net This allows for selective functionalization at the 3-position.

Sequential Functionalization: Following reaction at the bromine site, the chlorine atom at the 4-position can be targeted under more forcing reaction conditions, offering a second point for modification.

Influence of Fluorine: The highly electronegative fluorine atom at the 5-position significantly influences the electronic properties of the aromatic ring. It can affect the regioselectivity of further substitutions and enhance the metabolic stability of derivative compounds, a desirable trait in medicinal chemistry.

Methyl Group as a Handle: The methyl group can be functionalized through benzylic halogenation to introduce another reactive site, for example, forming 3-bromo-4-chloro-5-fluorobenzyl bromide, which is itself a useful synthetic intermediate.

A patent application has listed this compound (by its CAS number 1000576-14-6) among compounds related to the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer treatment, highlighting its potential as a precursor for pharmacologically active molecules. unifiedpatents.com

Overview of Structural Features and Synthetic Challenges for Highly Substituted Arenes

The synthesis of highly substituted arenes like this compound is a non-trivial task in organic chemistry. cymitquimica.com Traditional methods often rely on the sequential modification of a simpler, pre-existing benzene core. However, this stepwise approach becomes increasingly difficult with each added substituent due to steric hindrance and the complex interplay of electronic effects from the groups already present, which can lead to issues with regioselectivity. cymitquimica.comlibretexts.org

Key challenges include:

Regiocontrol: Directing incoming substituents to the desired position on a ring that already bears multiple, electronically diverse groups is a major hurdle. For example, the synthesis of a 1,2,3,4-tetrasubstituted benzene derivative via electrophilic aromatic substitution on a trisubstituted precursor can result in a mixture of isomers. libretexts.org

Steric Hindrance: As the aromatic ring becomes more crowded, accessing the remaining C-H bonds for functionalization becomes sterically challenging, potentially slowing down or preventing reactions. libretexts.org

Harsh Reaction Conditions: Overcoming the deactivating effects of multiple halogen substituents often requires harsh reaction conditions, which can limit functional group tolerance and lead to side reactions.

To circumvent these issues, modern organic synthesis has explored alternative strategies. These include the direct construction of the benzene ring through annulation reactions or cycloadditions, which can offer greater efficiency and control over the final substitution pattern. cymitquimica.com Another powerful technique is the use of palladium/norbornene catalysis (the Catellani reaction), which allows for the sequential functionalization of C-H bonds ortho to an aryl halide, providing a modular route to unsymmetrical, contiguously substituted arenes. libretexts.org The development of such novel synthetic methods is crucial for expanding access to complex aromatic structures like this compound, which are essential for advancing medicinal chemistry and materials science. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUYWBXBSNBFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Fluorotoluene

Targeted Regioselective Halogenation Strategies

The synthesis of 3-Bromo-4-chloro-5-fluorotoluene is heavily reliant on the precise control of halogenation reactions. The directing effects of the substituents already present on the aromatic ring—methyl, fluoro, chloro, and bromo groups—are the primary determinants of the final product's isomeric purity.

Electrophilic Aromatic Bromination and Chlorination Approaches

Electrophilic aromatic substitution (EAS) is the cornerstone for introducing bromine and chlorine atoms onto the toluene (B28343) core. The success of these reactions hinges on the careful selection of reagents, catalysts, and reaction conditions to overcome the challenges posed by the electronic and steric influences of the substituents.

The introduction of a bromine or chlorine atom onto a substituted toluene requires a catalyst, such as an iron halide (FeBr₃ or FeCl₃) or an aluminum halide (AlCl₃), to polarize the halogen molecule, thereby generating a potent electrophile (e.g., Br⁺ or Cl⁺). libretexts.orgyoutube.com The electrophile then attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. libretexts.org The subsequent loss of a proton restores the ring's aromaticity and yields the halogenated product. libretexts.org

The regioselectivity of the substitution is governed by the directing effects of the groups already on the ring. The methyl group (-CH₃) is an activating, ortho-, para-director. The fluorine (-F) and chlorine (-Cl) atoms are deactivating but are also ortho-, para-directors due to the ability of their lone pairs to stabilize the carbocation intermediate through resonance. When multiple directing groups are present, the outcome can be a complex mixture of isomers.

A patented process for the preparation of 3-bromo-4-fluorotoluene (B1266451) from 4-fluorotoluene (B1294773) highlights the challenges and solutions in achieving regioselectivity. google.com Direct bromination of 4-fluorotoluene typically yields a mixture of isomers. However, by conducting the bromination in glacial acetic acid in the presence of iodine and iron, the proportion of the desired 3-bromo-4-fluorotoluene isomer can be markedly increased relative to the 2-bromo-4-fluorotoluene (B74383) isomer. google.com This indicates that the choice of solvent and catalytic system can significantly influence the regiochemical outcome.

Modern methods often employ N-halosuccinimides (NBS for bromination, NCS for chlorination) as halogen sources, which can offer milder reaction conditions and improved selectivity. nih.govorganic-chemistry.org The use of specific solvents, like hexafluoroisopropanol (HFIP), has been shown to promote highly regioselective halogenations of various arenes. nih.govorganic-chemistry.org Palladium-catalyzed methods have also emerged for the regioselective chlorination, bromination, and iodination of C-H bonds, providing access to products that are often complementary to those from traditional EAS reactions. organic-chemistry.org

| Reaction Type | Starting Material | Reagents/Catalyst | Key Findings | Reference |

| Electrophilic Bromination | 4-Fluorotoluene | Bromine, Iodine, Iron, Glacial Acetic Acid | Markedly increases the yield of 3-bromo-4-fluorotoluene over the 2-bromo isomer. | google.com |

| General Aromatic Halogenation | Arenes | N-Halosuccinimides (NBS, NCS), Hexafluoroisopropanol | Enables mild and highly regioselective halogenation of a broad range of arenes. | nih.govorganic-chemistry.org |

| General Aromatic Halogenation | Benzene | Br₂, FeBr₃ | Classic method requiring a Lewis acid catalyst to generate the electrophile for substitution. | libretexts.org |

| Palladium-Catalyzed Halogenation | Arenes | N-Halosuccinimides, Palladium catalyst | Provides regioselective halogenation, often complementary to standard EAS products. | organic-chemistry.org |

Nucleophilic Aromatic Fluorination Strategies

Nucleophilic aromatic substitution (SₙAr) provides an alternative route for introducing a fluorine atom. This strategy typically involves the displacement of a leaving group, such as a halogen (Cl, Br) or a nitro group (NO₂), by a fluoride (B91410) ion source. For this approach to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. google.com

In the context of synthesizing this compound, a conceivable pathway would involve a precursor like 1-bromo-2-chloro-3-nitro-5-methylbenzene. The strong electron-withdrawing nitro group would activate the adjacent chlorine or bromine for nucleophilic attack by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com The efficiency of such reactions is often enhanced by using aprotic polar solvents and phase-transfer catalysts.

While general principles of nucleophilic aromatic fluorination are well-established, specific applications to the synthesis of highly substituted, multi-halogenated toluenes like the target compound are less commonly documented and represent a specialized area of process development. google.comd-nb.info

Radical Halogenation Techniques for Methyl Group Functionalization

While the previous sections focused on substituting the aromatic ring, radical halogenation targets the methyl group. This type of reaction proceeds via a free-radical chain mechanism and is typically initiated by UV light or a radical initiator like benzoyl peroxide. sci-hub.selibretexts.orgwikipedia.org This method is used to replace the hydrogen atoms of the methyl group with halogens, primarily chlorine or bromine. libretexts.orgwikipedia.org

For instance, reacting this compound with N-bromosuccinimide (NBS) in the presence of an initiator would lead to the formation of 3-Bromo-4-chloro-5-fluoro-1-(bromomethyl)benzene. This benzylic halide is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution or coupling reactions, allowing for further elaboration of the molecule. The benzylic position is particularly susceptible to radical halogenation because the resulting benzyl (B1604629) radical is stabilized by resonance with the aromatic ring. libretexts.orgsmolecule.com

| Reaction Type | Substrate | Reagents | Product Type | Mechanism | Reference |

| Side-Chain Bromination | Toluene derivatives | N-Bromosuccinimide (NBS), Initiator (e.g., benzoyl peroxide) | Benzyl Bromide | Free-Radical Chain | sci-hub.se |

| Side-Chain Halogenation | Alkyl-substituted aromatics | Cl₂ or Br₂, UV light or heat | Benzylic Halide | Free-Radical Chain | wikipedia.org |

| General Radical Bromination | Toluene | HBr, H₂O₂, incandescent light | Benzyl Bromide | Free-Radical Chain (aqueous) | lscollege.ac.in |

Convergent and Divergent Synthesis Pathways

The construction of a complex molecule like this compound can be approached from multiple strategic standpoints. Convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages, while divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures.

Strategies Employing Pre-functionalized Aromatic Precursors

This approach is arguably the most practical for synthesizing polysubstituted benzenes. libretexts.orglibretexts.org Instead of starting from benzene or toluene and sequentially adding each group, the synthesis begins with an aromatic compound that already contains one or more of the desired substituents. This simplifies the synthesis by reducing the number of steps and often provides better control over regiochemistry.

For this compound, several pre-functionalized starting materials could be envisioned:

Starting with 3-Bromo-5-fluorotoluene : Chlorination of this precursor would be the key step. The directing effects of the existing groups would need to be carefully considered to achieve substitution at the desired C-4 position.

Starting with 4-Chloro-3-fluorotoluene (B1349368) : Bromination of this intermediate would be required. The challenge lies in directing the incoming bromine electrophile to the C-5 position, navigating the directing influences of the chloro, fluoro, and methyl groups.

Starting with 3-Chloro-4-fluorotoluene : Bromination would be the final step on the ring. The synthesis of this precursor itself involves a multi-step sequence, for example, from 4-fluoronitrobenzene.

The choice of precursor is dictated by its commercial availability, cost, and the feasibility of the subsequent regioselective halogenation step.

Stepwise Halogenation and Substituent Introduction

Planning a multi-step synthesis of a polysubstituted benzene requires a retrosynthetic approach, where one works backward from the target molecule. libretexts.org The order in which substituents are introduced is critical because the group added in one step will influence the position of the next addition. libretexts.orgfiveable.me

A hypothetical stepwise synthesis starting from toluene could proceed as follows, although it would be fraught with challenges regarding isomer separation:

Fluorination : Direct fluorination of toluene is highly reactive and difficult to control. A more common approach is to introduce the fluorine via a Sandmeyer-type reaction on an appropriately substituted aniline (B41778) or through nucleophilic substitution on an activated ring.

Chlorination/Bromination : Assuming a fluorotoluene precursor is obtained (e.g., 3-fluorotoluene (B1676563) or 4-fluorotoluene), the next step would be chlorination or bromination. As seen in the patented process, brominating 4-fluorotoluene can give the 3-bromo isomer. google.com

Final Halogenation : The di-substituted toluene would then undergo the final halogenation. For example, if 3-bromo-4-fluorotoluene is the intermediate, the final step would be chlorination. The combined directing effects of the methyl, fluoro, and bromo groups would determine the success of placing the chlorine at the C-5 position.

This stepwise approach highlights the intricate interplay of substituent effects and underscores the importance of choosing the correct sequence of reactions to maximize the yield of the desired isomer. libretexts.org

Catalytic Approaches in Carbon-Halogen Bond Formation and Transformation

The formation and transformation of carbon-halogen bonds are pivotal in the synthesis of halogenated toluenes. Catalytic methods are often preferred over traditional stoichiometric approaches due to their efficiency, selectivity, and reduced environmental impact. researchgate.net

Metal-Catalyzed Halogenation

Transition-metal catalysis has significantly advanced the field of carbon-halogen bond formation, offering milder reaction conditions and improved selectivity. researchgate.net While specific metal-catalyzed syntheses for this compound are not extensively detailed in readily available literature, general principles of metal-catalyzed halogenation of aromatic systems are highly relevant.

Palladium, nickel, and copper complexes are commonly employed to catalyze the halogenation of aromatic C-H bonds. researchgate.netmdpi.commdpi.com These reactions often utilize directing groups to achieve high regioselectivity. acs.org For instance, palladium-catalyzed C-H functionalization is a well-established method for introducing halogens into aromatic rings. acs.org The mechanism typically involves the oxidative addition of the metal catalyst to a C-H bond, followed by reductive elimination to form the C-halogen bond. researchgate.net

In the context of synthesizing polysubstituted toluenes, a plausible, though not explicitly documented, approach for this compound could involve a multi-step sequence. This might begin with the metal-catalyzed chlorination or bromination of a fluorotoluene precursor. For example, a process for preparing 3-bromo-4-fluorotoluene involves the bromination of 4-fluorotoluene in glacial acetic acid using iron or an iron salt as a catalyst in the presence of iodine. google.comgoogle.com This highlights the use of iron, a less expensive and more abundant metal, as a catalyst in halogenation reactions.

The table below summarizes representative metal catalysts and their applications in halogenation reactions relevant to the synthesis of halogenated aromatics.

| Catalyst System | Substrate Type | Halogenating Agent | Reaction Type | Reference |

| Iron/Iodine | 4-Fluorotoluene | Bromine | Electrophilic Aromatic Substitution | google.comgoogle.com |

| Palladium Complexes | Aromatic C-H with directing group | Various | C-H Functionalization | acs.org |

| Nickel Complexes | Aryl Chlorides | Alkyl Chlorides | Cross-Electrophile Coupling | acs.org |

| Copper-Manganese Oxide | Aromatic C-H | N-Halosuccinimide | Photocatalytic Halogenation | mdpi.com |

Organocatalytic Methods in Halogenation

Organocatalysis has emerged as a powerful, metal-free alternative for halogenation reactions, often providing excellent chemo- and regioselectivity. researchgate.net These methods avoid the use of potentially toxic and expensive transition metals.

For the synthesis of halogenated toluenes, organocatalytic approaches could involve the activation of the halogenating agent or the aromatic substrate. For example, visible-light-mediated organocatalysis can be used for the direct C-H functionalization of toluene derivatives. acs.org This process can generate benzylic radicals for further transformation. While this is more relevant for side-chain halogenation, it showcases the potential of organocatalysis in activating toluene derivatives. acs.org

A direct organocatalytic approach for the aromatic halogenation leading to this compound is not explicitly described in the reviewed literature. However, the principles of organocatalytic electrophilic aromatic substitution could be applied. This might involve using a Lewis base catalyst to activate a halogen source, making it more electrophilic and facilitating the attack on the electron-rich aromatic ring of a suitable precursor.

Optimization of Reaction Parameters and Yields

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of various reaction parameters.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical factors that significantly influence the outcome of halogenation reactions. In the synthesis of 3-bromo-4-fluorotoluene from 4-fluorotoluene, the use of glacial acetic acid as a solvent has been shown to be effective. google.comgoogle.com The reaction is typically conducted at a temperature between 20°C and 35°C. google.com A study on a related compound, 3-bromo-5-fluorotoluene, also highlights the use of glacial acetic acid as a solvent and reaction temperatures ranging from 20°C to 100°C.

The selection of an appropriate solvent can affect the solubility of reagents, the stability of intermediates, and the regioselectivity of the reaction. Temperature control is crucial for managing the reaction rate and preventing the formation of undesired byproducts, such as polyhalogenated compounds.

Catalyst Loading and Ligand Effects

In metal-catalyzed reactions, the amount of catalyst used (catalyst loading) and the nature of the ligands coordinated to the metal center are key parameters for optimization. Lowering catalyst loading is economically and environmentally desirable. researchgate.net

Ligands play a crucial role in tuning the reactivity and selectivity of the metal catalyst. acs.org They can influence the steric and electronic properties of the catalytic species, thereby controlling which C-H bond is activated and the efficiency of the catalytic cycle. For instance, in a nickel-catalyzed coupling of aryl and alkyl chlorides, the choice of a specific ligand was critical for differentiating the reactivity of the two types of chlorides. acs.org While specific ligand effects for the synthesis of this compound are not documented, the principles from related halogenation and cross-coupling reactions are applicable. Judicious screening of ligands is often necessary to achieve optimal results for a new transformation. acs.org

The following table illustrates the impact of reaction parameters on the synthesis of a related compound, 3-bromo-4-fluorotoluene.

| Parameter | Condition | Outcome | Reference |

| Solvent | Glacial Acetic Acid | Improved regioselectivity | google.com |

| Temperature | 20-35°C | Controlled reaction rate, minimized byproducts | google.com |

| Catalyst | Iron powder and Iodine | Increased yield of the desired isomer | google.com |

Green Chemistry Principles in Synthetic Design and Process Development

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. This involves designing synthetic routes that are atom-economical, use safer solvents, reduce energy consumption, and minimize waste generation.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, as discussed above, is inherently greener than stoichiometric reactions as it reduces the amount of reagents required. researchgate.net

The selection of solvents is another critical aspect. While traditional halogenation reactions have often employed hazardous solvents like carbon tetrachloride, modern approaches favor safer alternatives. The use of glacial acetic acid, as seen in the synthesis of 3-bromo-4-fluorotoluene, is a step in this direction, although its corrosiveness needs to be considered. google.com

Furthermore, process intensification techniques, such as flow chemistry, can offer significant green advantages. Flow reactors can provide better control over reaction parameters like temperature and mixing, leading to higher yields and selectivity, and can also improve safety when handling hazardous reagents.

The development of synthetic routes that start from more sustainable feedstocks is also a key goal of green chemistry. While the synthesis of this compound likely starts from petroleum-derived precursors, future research could explore bio-based starting materials.

Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 5 Fluorotoluene

Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 3-Bromo-4-chloro-5-fluorotoluene is dictated by the electronic and steric effects of its four substituents. The methyl group is an activating, ortho-, para-director due to inductive and hyperconjugation effects. Conversely, the bromine, chlorine, and fluorine atoms are all deactivating via a strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. This deactivation makes the aromatic ring electron-deficient. All three halogens act as ortho-, para-directors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of three strongly electron-withdrawing halogen substituents renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. pressbooks.pub

A critical factor in SNAr reactions is the nature of the leaving group. In contrast to SN2 reactions, the leaving group ability in SNAr is typically F > Cl > Br > I. This trend is attributed to the first, rate-determining step: the more electronegative the halogen, the more it stabilizes the negative charge of the Meisenheimer intermediate through induction, thus lowering the activation energy for its formation.

For this compound, it is predicted that a potent nucleophile would preferentially attack the carbon bearing the fluorine atom (C-5), leading to the displacement of fluoride (B91410). The positions of the other electron-withdrawing groups (bromo at C-3 and chloro at C-4) would provide significant stabilization for the negative charge developed in the Meisenheimer intermediate during a nucleophilic attack at C-5.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging. The cumulative inductive effect of three halogen atoms strongly deactivates the ring, making it much less nucleophilic than benzene and requiring harsh reaction conditions. masterorganicchemistry.com

However, should a reaction occur, the regioselectivity is determined by the directing effects of all substituents. The activating methyl group directs incoming electrophiles to positions 2 and 6. The halogen substituents, despite being deactivators, also direct ortho- and para-.

Bromine (at C-3): Directs to C-2 and C-6.

Chlorine (at C-4): Directs to C-3 and C-5 (blocked), and C-1 (blocked).

Fluorine (at C-5): Directs to C-4 (blocked) and C-6.

All significant directing influences converge on positions 2 and 6. Steric hindrance from the adjacent bromine atom at C-3 might slightly disfavor position 2. Therefore, it is predicted that electrophilic attack would most likely occur at the C-6 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, all of which would necessitate potent electrophiles and likely high temperatures. libretexts.org

Radical Aromatic Substitution Pathways

While radical substitution directly on the aromatic ring is not a common pathway, radical reactions involving the methyl group are highly probable. The benzylic protons of the toluene (B28343) moiety can be abstracted under radical conditions to form a stable benzylic radical.

This reactivity is commonly exploited in benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. It is anticipated that this compound would react with NBS to yield 1-(bromomethyl)-3-bromo-4-chloro-5-fluorobenzene. This transformation provides a pathway to further functionalize the molecule at the methyl position.

Cross-Coupling Reactions Employing Carbon-Halogen Bonds

The presence of multiple carbon-halogen bonds with differing reactivity makes this compound an interesting substrate for transition-metal-catalyzed cross-coupling reactions. The reactivity of halogens in the key oxidative addition step of these catalytic cycles generally follows the order I > Br > Cl >> F. libretexts.org This selectivity is opposite to that observed in SNAr reactions and allows for chemoselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

In palladium-catalyzed reactions, the carbon-bromine bond is the most reactive site in this compound. Oxidative addition of the C-Br bond to a Pd(0) complex is significantly more facile than the addition of C-Cl or C-F bonds. libretexts.org This allows for selective coupling at the C-3 position.

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with a boronic acid or ester to form a new carbon-carbon bond. libretexts.org It is predicted that this compound would react with an aryl or vinyl boronic acid at the C-3 position. Studies on similar bromo-fluorotoluenes have demonstrated the viability of this transformation. mdpi.com For instance, the coupling of various fluorinated arylbromides with 4-fluorophenylboronic acid has been successfully achieved using a palladium catalyst. mdpi.com

| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | >99 | mdpi.com |

| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | ~85 | mdpi.com |

| 2-Bromo-4-fluorotoluene (B74383) | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | ~80 | mdpi.com |

| This table presents data for related compounds to illustrate typical reaction conditions, as specific data for this compound is not available. |

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. beilstein-journals.org It is expected that this compound would undergo a Heck reaction with various alkenes, again at the C-Br bond, to introduce a vinyl group at the C-3 position.

Sonogashira Reaction: This reaction couples the aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.org The Sonogashira coupling of this compound would selectively occur at the C-Br bond, yielding a 3-alkynyl-4-chloro-5-fluorotoluene derivative. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are often employed as a more earth-abundant alternative to palladium and can exhibit unique reactivity. In cross-coupling reactions, the C-Br bond of this compound would also be the most reactive site for nickel-catalyzed transformations. Nickel catalysts are effective for coupling aryl bromides with a variety of partners, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and alkyl halides. rsc.orgnih.gov

Research has shown that nickel complexes can effectively catalyze the cross-coupling of aryl bromides with alkyl halides. nih.gov This suggests that this compound could be functionalized with alkyl chains at the C-3 position using a suitable nickel catalyst system. The reactivity difference between the C-Br and C-Cl bonds ensures high selectivity for these transformations. nih.gov

| Aryl Halide | Alkyl Halide | Catalyst System | Solvent | Yield (%) | Ref |

| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Ethyl 4-bromobutyrate | NiI₂ / 4,4′-di-methoxy-2,2′-bipyridine | DMPU | 81 | nih.gov |

| p-Bromotoluene | - (Homocoupling) | NiBr₂(PPh₃)₂ / Zn / Et₄NI | THF | High | nih.gov |

| This table presents representative Nickel-catalyzed cross-coupling reactions of aryl bromides. |

Mechanistic Insights into Catalyst Cycles and Ligand Effects

The reactivity of this compound in transition metal-catalyzed cross-coupling reactions is governed by the intricate interplay between the catalyst's metallic center and its surrounding ligands. While specific studies on this exact molecule are not extensively documented, mechanistic insights can be drawn from research on structurally similar aryl halides, such as other substituted bromo-fluoro-toluenes. researchgate.net Palladium-catalyzed reactions, like the Suzuki-Miyaura coupling, are particularly relevant.

The catalytic cycle for a Suzuki-Miyaura coupling involving an aryl halide like this compound typically commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Given the C-Br bond is generally more reactive than the C-Cl bond in such reactions, oxidative addition is expected to occur selectively at the C-Br bond. This step forms a Pd(II) intermediate. The choice of ligand is crucial at this stage; electron-rich, bulky phosphine (B1218219) ligands can facilitate the oxidative addition and stabilize the resulting organopalladium complex.

Following oxidative addition, transmetalation occurs, where the organic group from an organoboron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Ligands influence not only the rate of each step but also the stability of the catalytic species, preventing catalyst deactivation pathways like the formation of palladium black. In some systems, the absence of a phosphine ligand has been shown to increase reactivity and alter selectivity in C-H arylation reactions, suggesting that the optimal ligand is highly dependent on the specific transformation. rsc.org

The electronic properties of the ligands play a significant role. For instance, in palladium-catalyzed aminocarbonylation reactions, the use of bidentate phosphine ligands is critical for the oxidative addition of aryl chlorides and the subsequent steps. nih.gov The halide anion itself can also be involved in the catalytic cycle, as demonstrated in studies where aryl chlorides and iodides showed poor reactivity compared to aryl bromides under specific C-H arylation conditions. rsc.org

Table 1: Influence of Ligand Properties on Palladium-Catalyzed Cross-Coupling Reactions (Based on Analogous Systems)

| Ligand Property | Effect on Catalytic Cycle | Example Ligands (from related studies) |

| Electron Density | High electron density on the ligand can promote the oxidative addition step. | Triphenylphosphine (PPh₃), Buchwald phosphine ligands |

| Steric Bulk | Increased steric hindrance can facilitate the final reductive elimination step and can prevent the formation of inactive catalyst dimers. | t-Bu₃P, SPhos, XPhos |

| Bite Angle (for bidentate ligands) | The geometry imposed by the ligand influences the stability of intermediates and the ease of reductive elimination. | 1,3-Bis(dicyclohexylphosphino)propane (DCPP) nih.gov |

| Ligand Type | N-heterocyclic carbenes (NHCs) can offer strong σ-donation and are often more thermally stable than phosphine ligands. | IPr, IMes |

Functional Group Transformations of the Methyl Substituent

The methyl group of this compound, while generally less reactive than the halogenated positions on the aromatic ring, can undergo important functional group transformations. These reactions provide pathways to a variety of derivatives with altered chemical properties and potential applications.

The oxidation of the benzylic methyl group is a fundamental transformation. wikipedia.org Strong oxidizing agents can convert the methyl group directly to a carboxylic acid. For example, potassium permanganate (B83412) (KMnO₄) is commonly used to oxidize substituted toluenes to their corresponding benzoic acids. wikipedia.orggoogle.com In a process described for the analogous 3-bromo-4-fluorotoluene (B1266451), oxidation with KMnO₄ yields 3-bromo-4-fluoro-benzoic acid. google.com Another method involves the liquid-phase oxidation of fluorotoluene derivatives using an oxygen-containing gas in the presence of a catalyst system, typically comprising a heavy metal compound (like a cobalt salt) and a bromine compound. google.com

The synthesis of the corresponding aldehyde is more delicate as aldehydes are themselves susceptible to oxidation. A common strategy involves a two-step process. First, the methyl group is halogenated at the side-chain, and this intermediate is then converted to the aldehyde. google.com The Sommelet reaction, for instance, can be used to convert a benzyl (B1604629) halide to a benzaldehyde. This approach has been noted for the preparation of 3-bromo-4-fluorobenzaldehyde (B1265969) from 3-bromo-4-fluorotoluene. google.com

Table 2: Representative Oxidation Reactions of the Toluene Methyl Group

| Starting Material Analogue | Reagent(s) | Product | Reaction Type | Reference |

| Toluene | Potassium Permanganate (KMnO₄) | Benzoic Acid | Full Oxidation | wikipedia.org |

| 3-Bromo-4-fluorotoluene | Potassium Permanganate (KMnO₄) | 3-Bromo-4-fluoro-benzoic acid | Full Oxidation | google.com |

| Fluorotoluene Derivatives | O₂ / Co(OAc)₂ / NaBr | Fluorobenzoic Acid Derivatives | Catalytic Oxidation | google.com |

| 3-Bromo-4-fluorotoluene | 1. Side-chain halogenation2. Hexamethylenetetramine (Sommelet) | 3-Bromo-4-fluorobenzaldehyde | Indirect Oxidation | google.com |

The introduction of a halogen atom onto the methyl group (side-chain or benzylic halogenation) activates it for a wide range of nucleophilic substitution reactions. This transformation typically proceeds via a free-radical mechanism and requires radical initiators, such as light (photochemical chlorination) or chemical initiators like azobisisobutyronitrile (AIBN). wikipedia.org N-Bromosuccinimide (NBS) is a highly effective and selective reagent for benzylic bromination. For instance, the bromination of 4-fluorotoluene (B1294773) with NBS and AIBN is a standard method to produce 4-fluorobenzyl bromide.

Once formed, the resulting 3-bromo-4-chloro-5-fluorobenzyl halide is a versatile intermediate. The chloromethyl group, for example, is highly reactive towards nucleophiles. These subsequent derivatization reactions can include:

Hydrolysis to form the corresponding benzyl alcohol.

Reaction with cyanide to form a benzyl nitrile, which can be further hydrolyzed to a phenylacetic acid derivative.

The Sommelet reaction , as mentioned previously, to yield the benzaldehyde. google.com

Alkylation of various nucleophiles to attach the substituted benzyl moiety to other molecules.

Table 3: Common Reagents for Side-Chain Halogenation

| Reagent | Halogen Introduced | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Bromine | AIBN or light, CCl₄ | Highly selective for benzylic position. |

| N-Chlorosuccinimide (NCS) | Chlorine | AIBN or light | Similar to NBS for chlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorine | Radical initiator | Can also be used for benzylic chlorination. |

| Bromine (Br₂) | Bromine | UV light | Less selective than NBS, can lead to ring bromination. |

Exploration of Reactive Intermediates (e.g., Benzyne (B1209423) Formation)

Aryl halides, including this compound, have the potential to form highly reactive benzyne intermediates under specific conditions. Benzyne is a neutral, highly strained intermediate characterized by a formal triple bond within the benzene ring. masterorganicchemistry.com The most common method for generating benzyne from an aryl halide is through elimination of a proton and a halide from adjacent positions, typically induced by a very strong base like sodium amide (NaNH₂) or potassium amide (KNH₂). masterorganicchemistry.com

For this compound, there are two hydrogen atoms on the ring, at positions 2 and 6. Deprotonation by a strong base could occur at either of these positions.

Deprotonation at C-2: Subsequent elimination of the adjacent bromide (at C-3) or the adjacent chloride (at C-4, less likely due to non-adjacent positions) could occur. Elimination of the bromide would lead to 4-chloro-5-fluoro-benzyne.

Deprotonation at C-6: Subsequent elimination of the adjacent fluoride (at C-5) would generate 3-bromo-4-chloro-benzyne.

The regioselectivity of the elimination would depend on the acidity of the protons (influenced by the inductive effects of the adjacent halogens) and the relative leaving group ability of the halides (Br > Cl > F). Given these factors, multiple benzyne isomers could potentially be formed from this single precursor. Once generated, these electrophilic benzynes would rapidly react with any nucleophiles present in the reaction mixture, or undergo dimerization/trimerization. The formation of benzyne from 1-chlorotoluene with a strong base has been documented to lead to a mixture of ortho- and meta- substitution products, which provides evidence for the intermediacy of benzyne. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of Key Reactions

Thermodynamic studies focus on the energy changes during a reaction. The standard enthalpy of formation (ΔfH°) is a key parameter that can be determined experimentally through combustion calorimetry or predicted using computational methods. nih.gov Software like CHETAH utilizes group contribution methods to estimate thermodynamic properties and potential reaction hazards from a molecule's structure. For a reaction involving this compound, determining the enthalpy of reaction (ΔrH°) would indicate whether the process is exothermic or endothermic.

Kinetic studies investigate the rate of a reaction and the factors that influence it. This involves measuring reaction rates under varying conditions of temperature, pressure, and reactant concentrations to determine the rate law and activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A). For example, in a palladium-catalyzed cross-coupling reaction, kinetic analysis could reveal which step (e.g., oxidative addition, reductive elimination) is rate-determining. nih.gov Kinetic Isotope Effect (KIE) experiments, where an atom is replaced by its heavier isotope (e.g., H with D), can provide powerful insights into bond-breaking events in the rate-determining step of a mechanism. researchgate.net

The following table illustrates the type of data that would be generated from a kinetic study of a hypothetical substitution reaction of this compound.

Table 4: Hypothetical Kinetic Data for a Reaction of this compound

| Reaction Parameter | Value | Unit | Significance |

| Rate Constant (k) at 300 K | 1.5 x 10⁻⁴ | L mol⁻¹ s⁻¹ | Quantifies the reaction speed under specified conditions. |

| Activation Energy (Ea) | 85 | kJ mol⁻¹ | The minimum energy required for the reaction to occur; higher values indicate greater temperature sensitivity. |

| Enthalpy of Activation (ΔH‡) | 82.5 | kJ mol⁻¹ | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -25 | J mol⁻¹ K⁻¹ | Reflects the change in order/disorder in forming the transition state. A negative value suggests a more ordered transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | 90 | kJ mol⁻¹ | The energy barrier that must be overcome for the reaction to proceed. |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of a chemical compound by providing its exact mass with high precision. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to several decimal places. This level of accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For 3-Bromo-4-chloro-5-fluorotoluene, the exact mass is a key identifier. The experimentally determined exact mass can be compared to the theoretically calculated mass based on the isotopic masses of its constituent atoms (Carbon, Hydrogen, Bromine, Chlorine, and Fluorine) to confirm its elemental composition.

Table 1: Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClF |

| Calculated Exact Mass | 221.924713 u |

This table presents the molecular formula and the precise calculated exact mass for this compound, a critical parameter for its identification via HRMS. acs.org

Fragmentation Pathway Analysis for Structural Information

In mass spectrometry, particularly under electron ionization (EI), the molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments. libretexts.org The analysis of these fragmentation pathways provides a virtual roadmap to the molecule's structure. wikipedia.org For halogenated aromatic compounds like this compound, fragmentation is heavily influenced by the substituents on the benzene (B151609) ring. researchgate.net

The fragmentation of this compound would likely proceed through several key steps:

Initial Ionization: An electron is removed from the molecule to form the molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. miamioh.edu

Halogen Loss: The C-Br and C-Cl bonds are typically the weakest, making the loss of a bromine or chlorine radical a primary fragmentation step. This would result in significant peaks corresponding to [M-Br]⁺ and [M-Cl]⁺.

Benzylic Cleavage: The bond between the aromatic ring and the methyl group can break, leading to the loss of a methyl radical (•CH₃) to form a [M-CH₃]⁺ ion.

Formation of Tropylium (B1234903) Ion: A common rearrangement in substituted toluenes is the formation of the stable tropylium ion (C₇H₇⁺) or a substituted equivalent, which can occur after the loss of halogens.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Process | Lost Fragment | Resulting Ion (m/z) | Description |

|---|---|---|---|

| Molecular Ion | - | [C₇H₅BrClF]⁺• | The intact ionized molecule. |

| Halogen Loss | •Br | [C₇H₅ClF]⁺ | Loss of a bromine radical. |

| Halogen Loss | •Cl | [C₇H₅BrF]⁺ | Loss of a chlorine radical. |

| Benzylic Cleavage | •CH₃ | [C₆H₂BrClF]⁺ | Loss of the methyl group. |

This table outlines the expected primary fragmentation pathways for this compound under mass spectrometry analysis, providing insights into its structural components.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While specific crystallographic data for this compound is not publicly available, analysis of related halogenated toluenes provides a strong basis for predicting its solid-state structure. acs.org Studies on compounds like 4-chlorotoluene (B122035) and 4-bromotoluene (B49008) have detailed their crystal structures, often revealing a monoclinic system. acs.org

For this compound, an X-ray diffraction study would elucidate:

Molecular Planarity: The degree to which the benzene ring is planar and the orientation of the methyl group and halogen substituents relative to the ring.

Bond Parameters: The precise lengths of the C-Br, C-Cl, and C-F bonds, and the C-C bonds within the aromatic ring.

Conformational Details: The rotational orientation (torsion angles) of the methyl group.

Intermolecular Interactions: The presence of non-covalent interactions such as halogen bonding (C-X···π) or π-π stacking, which are crucial in dictating the crystal packing arrangement. mdpi.comchinesechemsoc.org The substitution pattern with three different halogens would likely lead to a complex and tightly packed crystal structure.

Table 3: Typical Crystallographic Data for Halogenated Toluene (B28343) Derivatives

| Parameter | Description | Expected Observation |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Likely monoclinic, similar to other halotoluenes. acs.org |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c, as seen in related structures. acs.org |

| π-π Stacking Distance | The distance between parallel aromatic rings. | Typically in the range of 3.4 - 3.8 Å. |

| Halogen Bonding | Interactions involving halogen atoms as electrophilic centers. | Possible between the bromine/chlorine of one molecule and the π-system or a halogen of a neighboring molecule. mdpi.com |

This table summarizes the kind of structural information that would be obtained from an X-ray crystallographic analysis of this compound, based on data from analogous compounds.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chlorotoluene |

| 4-bromotoluene |

| Toluene |

Theoretical and Computational Studies of 3 Bromo 4 Chloro 5 Fluorotoluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a fundamental computational method for investigating the electronic structure and geometry of molecules. For 3-Bromo-4-chloro-5-fluorotoluene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable (optimized) three-dimensional arrangement of its atoms. scispace.comjocpr.com These calculations also provide insights into the molecule's electronic properties by mapping the electron density and calculating the energies of molecular orbitals.

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity, with a smaller gap generally suggesting higher reactivity. For halogenated benzenes, the type and position of the halogen atoms significantly influence these orbital energies. smf.mxsmf.mx

Table 1: Predicted Electronic Properties of Halogenated Benzenes from DFT Studies (Note: This table presents data for related compounds to illustrate expected trends for this compound.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| p-Fluoronitrobenzene | -8.5 | -2.1 | 6.4 |

| p-Chloronitrobenzene | -8.3 | -2.3 | 6.0 |

| p-Bromonitrobenzene | -8.2 | -2.4 | 5.8 |

Data adapted from studies on para-substituted nitrobenzenes to show the effect of different halogens. smf.mx

The optimized geometry from DFT calculations provides precise bond lengths and angles, which are influenced by the electronic and steric effects of the bromine, chlorine, and fluorine substituents. smf.mx

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the C-C bond connecting the methyl group to the aromatic ring. While the rotation of the methyl group is generally considered to have a low energy barrier, its preferred orientation can be influenced by interactions with the adjacent halogen atoms.

A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. For this compound, a detailed PES would reveal the most stable conformer and the energy barriers for rotation of the methyl group. researchgate.net Computational methods can be used to generate these surfaces, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. dergipark.org.tr

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron distribution around each nucleus. For substituted toluenes, the chemical shifts are sensitive to the electronic effects of the substituents. umanitoba.ca

Table 2: Predicted Vibrational Frequencies for a Related Halogenated Toluene (B28343) (Note: Data for a similar molecule is used to illustrate the types of vibrational modes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-F stretch | 1250-1000 |

| C-Cl stretch | 850-550 |

| C-Br stretch | 680-515 |

Frequency ranges are typical for these types of bonds.

Experimental validation of these predicted spectroscopic parameters is crucial for confirming the accuracy of the computational model. scispace.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, providing insights into:

Conformational Dynamics: How the molecule explores different conformations.

Intermolecular Interactions: How molecules of this compound interact with each other in a liquid or solid state. These interactions would include van der Waals forces and dipole-dipole interactions, influenced by the polar C-halogen bonds. Halogen bonding, a specific type of non-covalent interaction, may also play a role in the condensed phase. smolecule.com

While specific MD simulation data for this compound is not available, studies on similar molecules demonstrate the utility of this technique in understanding condensed-phase properties. nih.gov

Quantum Mechanical Studies of Reaction Mechanisms, Transition States, and Selectivity

Quantum mechanical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the transition states—the high-energy structures that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For electrophilic aromatic substitution reactions, a common class of reactions for toluenes, these calculations can predict the regioselectivity. That is, they can determine which of the available positions on the aromatic ring is most likely to be attacked by an electrophile. This is achieved by comparing the activation energies for attack at each position; the pathway with the lowest activation energy will be the most favorable.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a set of related halogenated toluenes, a QSRR model could be developed to predict reactivity in a particular reaction based on descriptors such as:

Electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges).

Steric parameters.

Topological indices.

While no specific QSRR models for this compound were found, the principles of QSRR could be applied to predict its reactivity relative to other similar compounds. smf.mx

Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Organic Molecules

The primary utility of 3-Bromo-4-chloro-5-fluorotoluene lies in its function as a fundamental starting material for the construction of more elaborate organic molecules. cymitquimica.com In synthetic chemistry, such building blocks are essential for creating complex molecular frameworks through various reactions. cymitquimica.com The presence of three different halogen atoms offers distinct reactivity, enabling chemists to engage in sequential and site-selective cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

The bromine atom, for instance, is particularly amenable to participation in transition metal-catalyzed reactions like Suzuki, Stille, and Heck couplings, which are instrumental in forming new carbon-carbon bonds. This allows for the attachment of a wide array of organic fragments to the toluene (B28343) core. The chlorine and fluorine atoms, being less reactive in such couplings, can remain intact during these transformations, available for subsequent modifications. This differential reactivity is a key asset in multi-step synthetic strategies.

Research on related halogenated toluenes demonstrates their role as versatile intermediates. ontosight.aiinnospk.com For example, compounds with similar structures are used as precursors in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents. ontosight.ai The specific arrangement of halogens on this compound makes it a candidate for creating novel molecular scaffolds for drug discovery and medicinal chemistry research.

Utility in the Development of Functional Materials and Polymers

The synthesis of functional materials and polymers often relies on specialized monomers that impart desired properties such as thermal stability, flame retardancy, or specific electronic characteristics. Halogenated aromatic compounds are frequently employed for these purposes. While specific research detailing the use of this compound in polymer science is emerging, the applications of analogous compounds provide strong indications of its potential.

Fluorinated polymers, for instance, are known for their unique properties, including low dielectric constants and high thermal stability, making them suitable for applications in electronics. The incorporation of the fluorotoluene moiety can enhance the performance of materials like poly(arylene ether)s. The bromine and chlorine atoms on the this compound molecule can serve as handles for polymerization reactions or for post-polymerization modification, allowing for the fine-tuning of material properties.

The general class of halogenated toluenes is utilized in the production of specialty chemicals, dyes, and polymers. The presence of multiple halogens in this compound suggests its potential utility in creating polymers with enhanced flame-retardant properties, as halogenated compounds are known to interfere with combustion processes.

Table 1: Potential Applications in Functional Material Synthesis

| Material Type | Potential Role of this compound | Resulting Property |

|---|---|---|

| Fluorinated Polymers | Monomer precursor | Low dielectric constant, thermal stability |

| Poly(arylene ether)s | Building block for monomer synthesis | Enhanced electronic insulation |

Intermediate in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of more complex, high-value products like pharmaceuticals and specialty materials. This compound is classified as a key intermediate in this sector. adchenxiang.com Its molecular structure is a valuable scaffold for building a variety of fine chemicals.

The synthesis of many complex molecules requires precise control over the introduction of different functional groups. researchgate.net The distinct reactivity of the C-Br, C-Cl, and C-F bonds in this compound allows for a stepwise and controlled functionalization of the aromatic ring. This is crucial in the synthesis of pharmaceutical intermediates, where specific isomers are required to ensure biological activity and minimize side effects. The use of related halogenated toluenes as intermediates in the production of agrochemicals, dyes, and pigments is well-documented. ontosight.ai

For example, a related compound, 3-bromo-5-nitro-trifluorotoluene, has been patented as a key intermediate in the synthesis of the anticancer drug nilotinib. This highlights the industrial importance of such poly-halogenated aromatic building blocks in the pharmaceutical industry.

Role in Agrochemical Research and Development (excluding direct product effects)

In agrochemical research, the goal is to discover and develop new herbicides, insecticides, and fungicides that are effective and selective. ontosight.ai The process often involves the synthesis and screening of large libraries of compounds to identify novel bioactive molecules. This compound serves as a valuable starting point or scaffold in this discovery phase.

The unique substitution pattern of the molecule provides a template that can be systematically modified. Researchers can use the different halogen sites to introduce a variety of functional groups, creating a diverse set of derivatives. This library of compounds can then be tested for potential agrochemical activity. The presence of fluorine is often desirable in agrochemical candidates as it can enhance metabolic stability and bioavailability.

The role of the compound in this context is not as a direct pesticide but as a foundational chemical structure used to explore new chemical space in the search for effective agrochemicals. The synthesis of related compounds like 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene (B33196) from precursors highlights the synthetic accessibility of such structures for research and development purposes. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1000576-14-6 | C₇H₅BrClF |

| 3-Bromo-5-fluorotoluene | 202865-83-6 | C₇H₆BrF |

| 4-Fluorotoluene (B1294773) | 352-32-9 | C₇H₇F |

| 3-Bromo-4-fluorobenzyl bromide | Not Available | C₇H₅Br₂F |

| 2-Bromo-5-fluorotoluene | 51437-00-4 | C₇H₆BrF |

| 2-Bromo-5-fluoro-benzoic acid | 34018-35-0 | C₇H₄BrFO₂ |

| 2-Chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF |

| Nilotinib | 641571-10-0 | C₂₈H₂₂F₃N₇O |

| 3-Bromo-5-nitro-trifluorotoluene | 402-12-0 | C₇H₃BrF₃NO₂ |

| 3-Fluorotoluene (B1676563) | 352-70-5 | C₇H₇F |

| 3-Bromotoluene | 591-17-3 | C₇H₇Br |

| 4-Bromo-3-fluorotoluene | 452-74-4 | C₇H₆BrF |

| 4-Chloro-3-fluorotoluene | 452-75-5 | C₇H₆ClF |

| o-Nitro-p-toluidine | 99-55-8 | C₇H₈N₂O₂ |

| 4-Fluoronitrobenzene | 350-46-9 | C₆H₄FNO₂ |

| 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 | C₅H₆Br₂N₂O₂ |

Environmental Fate and Transformation Pathways of Halogenated Toluene Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For halogenated aromatic compounds, the primary abiotic degradation pathways are photolysis and hydrolysis.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. The susceptibility of a halogenated aromatic compound to photolysis depends on its ability to absorb light energy and the strength of its carbon-halogen bonds.

The photolytic degradation of halogenated aromatic compounds can proceed through several mechanisms, including the homolytic cleavage of the carbon-halogen bond to form a highly reactive aryl radical. This radical can then undergo various reactions, such as hydrogen abstraction from the solvent, to form a dehalogenated product. The energy required for this bond cleavage is inversely proportional to the bond strength, which for halogens follows the order C-I < C-Br < C-Cl < C-F. Therefore, the carbon-bromine bond in 3-Bromo-4-chloro-5-fluorotoluene is the most likely to undergo photolytic cleavage, followed by the carbon-chlorine bond. The carbon-fluorine bond is the strongest and most resistant to photolysis.

Studies on the photolysis of brominated compounds in non-polar solvents like CCl4 have shown that the process involves the formation of bromine radicals. nih.gov For fluorinated aromatic compounds, photolysis can lead to a variety of products, including the formation of smaller persistent compounds like trifluoroacetic acid (TFA) or complete defluorination to fluoride (B91410) ions. nih.govresearchgate.netacs.org The specific photoproducts formed from this compound would depend on the environmental conditions, such as the presence of photosensitizers and the solvent matrix. In aqueous environments, the reaction with photochemically generated hydroxyl radicals can also be a significant degradation pathway. acs.org

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~397 |

| C-Br | ~336 |

| C-I | ~272 |

Note: These are average bond energies and can vary depending on the specific molecular structure.

The presence of multiple halogen substituents in this compound complicates the prediction of its exact photolytic fate. However, based on bond energies, initial degradation would likely involve the cleavage of the C-Br bond, leading to the formation of 4-chloro-5-fluorotoluene and a bromine radical. Further degradation could then proceed through the cleavage of the C-Cl bond.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of halogenated aromatic compounds is generally high due to the strength of the carbon-halogen bonds. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

For this compound, the carbon-halogen bonds are not readily hydrolyzed under typical environmental conditions. The order of hydrolytic susceptibility generally follows the inverse of the bond strength, with the C-Br bond being more susceptible to cleavage than the C-Cl bond, and the C-F bond being extremely resistant to hydrolysis. Studies on the hydrolytic stability of similar compounds, such as toluene (B28343) diisocyanate-based polyureas, have shown very long half-lives, on the order of thousands of years, highlighting the general resistance of such structures to hydrolysis. nih.gov

While direct hydrolysis of the carbon-halogen bonds on the aromatic ring is slow, the methyl group of toluene derivatives can be more susceptible to oxidation, which can be a precursor to further degradation. However, for the parent compound this compound, significant hydrolytic degradation is not expected to be a major environmental fate pathway.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the removal of many environmental pollutants.

The microbial degradation of halogenated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different enzymatic machinery involved.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of aromatic compounds is often the introduction of hydroxyl groups onto the aromatic ring by enzymes called oxygenases. researchgate.net Toluene dioxygenases, for example, can oxidize substituted toluenes to corresponding cis-dihydrodiols. ekb.eg These diols can then be further metabolized through ring cleavage and subsequent reactions to enter central metabolic pathways. The presence of multiple halogen substituents on this compound would likely make it a challenging substrate for many common oxygenases. However, some specialized microorganisms have been shown to degrade highly halogenated compounds. nih.gov

Anaerobic Degradation: In anaerobic environments, a key process for the degradation of halogenated compounds is reductive dehalogenation. In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process is particularly important for highly chlorinated compounds like polychlorinated biphenyls (PCBs) and tetrachloroethene. ekb.egd-nb.info For this compound, reductive dehalogenation would likely proceed sequentially, with the bromine atom being the most easily removed, followed by chlorine. The fluorine atom would be the most recalcitrant to reductive dehalogenation. The resulting less-halogenated toluenes may then be more susceptible to further degradation, either anaerobically or by being transported to an aerobic environment.

A variety of enzymes have been identified that can catalyze the cleavage of carbon-halogen bonds. nih.govacs.org These dehalogenases are broadly classified based on their reaction mechanisms, which include hydrolytic, reductive, oxidative, and eliminative dehalogenation. portlandpress.com

Reductive Dehalogenases: These enzymes, often found in anaerobic bacteria, catalyze the removal of a halogen atom with the concomitant addition of two electrons from a donor. nih.gov This is a key step in the anaerobic degradation of many halogenated pollutants.

Oxidative Dehalogenation: This process, often initiated by mono- or dioxygenases, involves the incorporation of oxygen into the molecule, leading to the destabilization of the carbon-halogen bond and subsequent halogen removal.

Hydrolytic Dehalogenases: These enzymes use a water molecule to cleave the carbon-halogen bond, resulting in the formation of an alcohol and a halide ion.

Glutathione S-Transferases: These enzymes can catalyze the nucleophilic displacement of a halogen atom by glutathione, initiating the degradation process.

The defluorination of aromatic compounds is particularly challenging due to the high strength of the C-F bond. researchgate.net However, some microorganisms have been shown to possess enzymes capable of this difficult reaction. The mechanisms often involve initial hydroxylation of the aromatic ring, which can activate the C-F bond for subsequent cleavage. researchgate.net For a polyhalogenated compound like this compound, a consortium of microorganisms with a diverse set of dehalogenating enzymes would likely be required for complete degradation.

Environmental Persistence and Mobility in Different Matrices

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. The mobility of a chemical refers to its ability to move between different environmental compartments, such as from soil to water.

Halogenated organic compounds are often persistent organic pollutants (POPs) due to the high stability of the carbon-halogen bonds, which makes them resistant to degradation. nih.govzeropm.eu The presence of multiple halogen atoms on this compound suggests that it is likely to be a persistent compound in the environment. Its persistence will be determined by the rates of the abiotic and biotic degradation processes discussed above.

The mobility of an organic compound in the environment is largely governed by its water solubility and its tendency to sorb to soil and sediment particles. nih.gov This is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). core.ac.uk Compounds with low water solubility and high Koc values tend to be less mobile and accumulate in soil and sediment. While specific data for this compound is not available, its structure as a halogenated aromatic hydrocarbon suggests it will have low water solubility and a relatively high affinity for organic matter, leading to moderate to low mobility in aqueous systems. Therefore, it is expected to partition significantly to soil and sediment if released into the environment.

Table 2: Summary of Predicted Environmental Behavior of this compound

| Property | Predicted Behavior | Rationale |

| Photodegradation | Slow to moderate, with initial C-Br cleavage | C-Br bond is the weakest C-X bond. |

| Hydrolysis | Very slow, not a significant pathway | High strength of C-X bonds on an aromatic ring. |

| Aerobic Biodegradation | Slow, likely requires specialized microbes | High degree of halogenation hinders oxygenase attack. |

| Anaerobic Biodegradation | Slow, likely proceeds via reductive dehalogenation | Stepwise removal of halogens (Br then Cl). |

| Persistence | High | Resistance to both abiotic and biotic degradation. nih.govzeropm.eu |

| Mobility in Soil | Low to moderate | Expected low water solubility and high Koc. nih.gov |

Advanced Analytical Methodologies for Environmental Monitoring (excluding ecotoxicity assessment)

The detection and quantification of halogenated aromatic compounds such as this compound in environmental matrices necessitate sophisticated analytical techniques capable of high sensitivity and selectivity. Given the likely low concentrations of such compounds in the environment, methods that can distinguish them from a complex mixture of other organic and inorganic substances are essential.

Chromatographic Techniques

Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques for analyzing halogenated persistent organic pollutants (POPs) and other contaminants. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated toluenes. nih.govmdpi.com The process involves the separation of compounds in a gas chromatograph followed by detection and identification using a mass spectrometer. For a compound like this compound, a GC-MS method would offer high resolution and the ability to identify the compound based on its specific mass spectrum. The typical workflow would involve:

Sample Preparation: Extraction of the analyte from the environmental matrix (e.g., water, soil, air) using techniques like liquid-liquid extraction or solid-phase extraction.

Injection: Introduction of the extracted sample into the GC.

Separation: The compound is volatilized and separated from other components on a capillary column based on its boiling point and affinity for the stationary phase.

Detection: The separated compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected, providing a unique mass spectrum that serves as a chemical fingerprint.

The selection of the appropriate GC column and temperature program is crucial for achieving good separation from potential isomers and other interfering compounds. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile technique that can be employed for the analysis of halogenated organic compounds. halocolumns.com HPLC is particularly useful for less volatile or thermally labile compounds. In the context of this compound, HPLC could be used in conjunction with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS). The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving the desired separation. hplc.eu

Advanced Detection Methods

The coupling of chromatographic techniques with advanced detectors enhances the sensitivity and selectivity of the analysis.

Mass Spectrometry (MS)

As mentioned, MS is a key detection tool for halogenated POPs. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which is invaluable for the unambiguous identification of target compounds in complex environmental samples. chromatographyonline.com